(3R4S)-3-(BENZENESULFONYL)-4-{[2-(2-FLUOROPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE
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Overview
Description
(3R4S)-3-(BENZENESULFONYL)-4-{[2-(2-FLUOROPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound that features a unique combination of a tetrahydrothiophene ring, a phenylsulfonyl group, and a fluorophenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R4S)-3-(BENZENESULFONYL)-4-{[2-(2-FLUOROPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of a suitable diene with sulfur sources under controlled conditions.
Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the tetrahydrothiophene ring using phenylsulfonyl chloride in the presence of a base.
Attachment of the Fluorophenylethylamine Moiety: This is typically done through a nucleophilic substitution reaction where the amine group reacts with a suitable leaving group on the tetrahydrothiophene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it back to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (3R4S)-3-(BENZENESULFONYL)-4-{[2-(2-FLUOROPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the effects of sulfonyl and fluorophenyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, the compound’s potential pharmacological properties are of interest. It could be investigated for its activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (3R4S)-3-(BENZENESULFONYL)-4-{[2-(2-FLUOROPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, while the fluorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienyl][2-(2-chlorophenyl)ethyl]amine
- [(3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienyl][2-(2-bromophenyl)ethyl]amine
- [(3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienyl][2-(2-iodophenyl)ethyl]amine
Uniqueness
The presence of the fluorophenyl group in (3R4S)-3-(BENZENESULFONYL)-4-{[2-(2-FLUOROPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different halogen substitutions.
Properties
IUPAC Name |
(3S,4R)-4-(benzenesulfonyl)-N-[2-(2-fluorophenyl)ethyl]-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO4S2/c19-16-9-5-4-6-14(16)10-11-20-17-12-25(21,22)13-18(17)26(23,24)15-7-2-1-3-8-15/h1-9,17-18,20H,10-13H2/t17-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCHNRXAWWMKGU-ROUUACIJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC=CC=C2)NCCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CS1(=O)=O)S(=O)(=O)C2=CC=CC=C2)NCCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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